2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This core is fused with a pyrazole ring and a pyrazinone moiety, providing a planar aromatic system conducive to π-π interactions in biological targets. Key structural features include:
- Position 2 substitution: A 4-methoxyphenyl group, contributing electron-donating properties and enhanced lipophilicity.
Pyrazolo[1,5-a]pyrazin-4-one derivatives are widely explored for their pharmacological activities, including kinase inhibition and antimicrobial effects, as seen in structurally related compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-21(25-23(31-16)18-6-4-3-5-7-18)15-27-12-13-28-22(24(27)29)14-20(26-28)17-8-10-19(30-2)11-9-17/h3-13,20,22,26H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVDICIKYCWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C_{19}H_{18}N_{4}O_{2}
- Molecular Weight : 342.37 g/mol
The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and an oxazole moiety contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing pyrazolo and oxazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | Apoptosis induction |
| Compound B | Lung Cancer | 20 | Cell cycle arrest |
| 2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one | Various types | TBD | TBD |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies suggest that similar pyrazolo derivatives exhibit antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Neuroprotective Effects
The compound may also possess neuroprotective effects. Research indicates that pyrazolo derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazolo derivatives and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with a notable effect on breast cancer cells .
Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives showed promising antibacterial and antifungal activity, suggesting potential applications in treating infections .
The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It may trigger apoptotic pathways leading to cell death.
- Modulation of Signaling Pathways : Interaction with growth factor receptors could alter signaling cascades critical for cell survival.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrazin-4-one Derivatives
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The oxazole group in the target compound (vs. oxadiazole in ) may offer distinct electronic profiles, influencing binding affinity and metabolic pathways.
- Polarity : Hydroxymethyl and methoxy groups (e.g., ) modulate solubility, critical for pharmacokinetics.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
